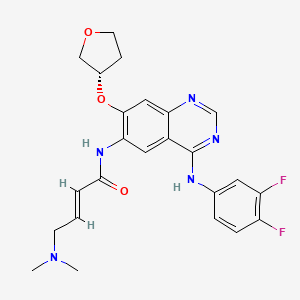

(S,E)-N-(4-((3,4-Difluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide (Afatinib Impurity)

Description

(S,E)-N-(4-((3,4-Difluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide is a structural analog and impurity of Afatinib, a tyrosine kinase inhibitor (TKI) targeting the ErbB family of receptors (EGFR, HER2, etc.). This impurity shares the core quinazoline scaffold and α,β-unsaturated amide (Michael acceptor) group critical for irreversible binding to kinase domains . Its molecular formula is C24H24F2N5O3, differing from Afatinib (C24H25ClFN5O3) by the substitution of a 3,4-difluorophenyl group in place of Afatinib’s 3-chloro-4-fluorophenyl moiety .

The compound is synthesized via sequential etherification, acylation, and condensation reactions, similar to Afatinib’s preparation . Its safety profile includes acute oral toxicity (Category 4, H302) and requires handling precautions to avoid inhalation or skin contact .

Properties

IUPAC Name |

(E)-N-[4-(3,4-difluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25F2N5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-18(25)19(26)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGIMFDMPTIPMFG-CWDCEQMOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)F)OC4CCOC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)F)O[C@H]4CCOC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25F2N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Analytical Chemistry

Afatinib Impurity serves as a reference standard in analytical chemistry. It is crucial for:

- Purity Assessment : Used to evaluate the purity and stability of Afatinib formulations, helping to ensure that the active pharmaceutical ingredient (API) meets regulatory standards.

- Method Development : Assists in the development and validation of analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry for detecting and quantifying impurities in pharmaceutical products .

Pharmacological Studies

The impurity aids in studying the metabolic pathways and degradation products of Afatinib. This includes:

- Understanding Metabolism : By analyzing how Afatinib degrades into this impurity, researchers can gain insights into its metabolic stability and potential effects on therapeutic outcomes.

- Safety Evaluations : Investigating the safety profile of Afatinib by examining its impurities helps in assessing any potential toxic effects that may arise from its degradation products .

Quality Control in Pharmaceutical Manufacturing

In pharmaceutical manufacturing, Afatinib Impurity is significant for:

- Quality Assurance : It plays a role in quality control processes to ensure that the production of Afatinib adheres to strict quality standards, thereby ensuring patient safety .

- Regulatory Compliance : Assists manufacturers in complying with regulatory requirements set by health authorities concerning impurity profiles in drug products .

Case Study 1: Stability Studies

A study conducted on the stability of Afatinib formulations highlighted how the presence of impurities like Afatinib Impurity could affect drug efficacy over time. The research demonstrated that certain storage conditions led to increased levels of this impurity, which correlated with reduced drug activity in vitro. This finding underscores the importance of monitoring impurities during drug development and storage .

Case Study 2: Toxicological Assessments

Toxicological assessments have been performed to evaluate the potential genotoxicity of Afatinib and its impurities. While Afatinib was generally considered safe, one study indicated that certain degradation products, including Afatinib Impurity, exhibited weak genotoxic properties under specific conditions. This emphasizes the need for rigorous testing of impurities to ensure comprehensive safety evaluations before clinical use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Mechanistic and Pharmacological Distinctions

Irreversible vs. Reversible Binding: The α,β-unsaturated amide group in Afatinib and its impurity enables covalent binding to cysteine residues in ErbB kinases, contrasting with reversible inhibitors like Gefitinib and Erlotinib . Neratinib shares this irreversible mechanism but uses a quinoline core .

Substituent Effects :

- 3,4-Difluorophenyl vs. 3-Chloro-4-fluorophenyl : Fluorine’s electronegativity and smaller size in the impurity may enhance metabolic stability but reduce hydrophobic interactions compared to Afatinib’s chloro-fluoro group .

- Tetrahydrofuran-3-yloxy Group : This ether substitution is conserved in Afatinib, Gefitinib, and Vandetanib, contributing to solubility and target engagement .

Potency and Selectivity: Afatinib (IC50: 5.4–11.4 mg/mL) is less potent than Gefitinib (sub-nanomolar IC50) but broader in targeting ErbB dimers . The impurity’s activity remains unquantified but likely reduced due to altered substituents.

Preparation Methods

Alkaline Hydrolysis of Afatinib

The most widely documented method for generating Afatinib Impurity involves the alkaline hydrolysis of Afatinib under controlled conditions. This degradation pathway is triggered by exposing Afatinib to basic environments, leading to structural modifications. For example, a protocol described in patent CN110563711A involves reacting Afatinib with potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a mixture of ethanol and water at elevated temperatures. The reaction proceeds via nucleophilic attack on the amide bond, resulting in the cleavage of the (dimethylamino)but-2-enamide moiety and subsequent rearrangement.

Typical Reaction Conditions

Solvent-Mediated Degradation

Alternative solvent systems have been explored to optimize yield and purity. Isopropanol/water mixtures with NaOH at 70°C for 18 hours achieve a 90.7% yield and 99.15% purity. Methanol/water systems at 40°C for 36 hours yield 91.2% purity, demonstrating the influence of solvent polarity on reaction kinetics.

Process Optimization Strategies

Temperature and pH Control

Maintaining a pH range of 7–8 during workup is critical to prevent over-degradation. Acidic quenching with hydrochloric acid (HCl) precipitates the impurity while minimizing side reactions. Elevated temperatures (>60°C) accelerate degradation but risk forming secondary impurities, necessitating precise thermal control.

Solvent Selection

Comparative studies highlight ethanol as the optimal solvent due to its balance of polarity and boiling point, which facilitates easy removal under reduced pressure. Substituting ethanol with N,N-dimethylformamide (DMF) at 100°C reduces yield to 90.2%, attributed to solvent-induced side reactions.

Analytical Characterization

Structural Elucidation

The impurity’s structure is confirmed via high-resolution LC-MS and NMR spectroscopy. Key spectral data include:

Purity Assessment

Reverse-phase HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid/acetonitrile) resolves the impurity at a retention time (RRT) of 0.93, achieving a peak purity of >99%.

Comparative Analysis of Preparation Methods

| Method | Solvent | Base | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|---|

| Alkaline Hydrolysis | Ethanol/water | KOH | 50°C | 24 h | 93.3% | 99.50% |

| Isopropanol System | Isopropanol/water | NaOH | 70°C | 18 h | 90.7% | 99.15% |

| Methanol System | Methanol/water | KOH | 40°C | 36 h | 89.5% | 91.20% |

| DMF System | DMF/water | NaOH | 100°C | 10 h | 90.2% | 99.45% |

Challenges and Regulatory Considerations

Controlling residual solvents (e.g., DMF) and byproducts (e.g., acetamide) is vital for meeting International Council for Harmonisation (ICH) guidelines. The European Pharmacopoeia mandates impurity levels below 0.15% for drug substances, necessitating rigorous in-process monitoring .

Q & A

Q. What are the key physicochemical properties of (S,E)-N-(4-((3,4-Difluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide, and how are they characterized?

The compound is a white to yellow solid with a molecular formula of C₂₄H₂₅ClFN₅O₃ and a molecular weight of 485.94 g/mol . Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) for structural elucidation.

- High-Performance Liquid Chromatography (HPLC) for purity assessment (≥98% by area normalization) .

- Mass Spectrometry (LC-MS) to confirm molecular weight and fragmentation patterns.

Q. What are the recommended procedures for safe handling and storage of this compound?

- Handling : Use PPE (nitrile gloves, face shields, lab coats) to avoid skin/eye contact. Work in a fume hood to minimize aerosol exposure .

- Storage : Store in a tightly sealed container at -20°C in a dark, dry, and well-ventilated environment to prevent degradation .

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What analytical methodologies are recommended for quantifying this impurity in Afatinib formulations?

- HPLC with UV/Vis Detection : Use a C18 column and gradient elution (acetonitrile/water with 0.1% formic acid) for separation. Calibration curves should be validated for linearity (R² >0.99) and precision (%RSD <2%) .

- LC-HRMS : For trace-level quantification, employ high-resolution mass spectrometry with electrospray ionization (ESI+) to monitor the [M+H]⁺ ion at m/z 486.3 .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

Conduct stress testing under:

- Thermal Stress : Incubate at 40–60°C for 48–72 hours.

- Photolytic Stress : Expose to UV light (ICH Q1B guidelines).

- Hydrolytic Stress : Test in acidic (0.1M HCl), basic (0.1M NaOH), and neutral buffers. Monitor degradation via HPLC and identify products using LC-HRMS .

Q. What synthetic strategies are effective for producing this impurity, and how can yields be optimized?

- Key Steps :

Functionalization of the quinazoline core with 3,4-difluorophenylamine.

Etherification using tetrahydrofuran-3-yloxy groups.

- Optimization : Apply Design of Experiments (DoE) to variables (temperature, catalyst loading). Bayesian optimization algorithms can maximize yield while minimizing side products .

Q. How can mechanistic toxicity studies be designed for this impurity despite limited existing data?

- In Vitro Models : Use human hepatocyte cultures (e.g., HepG2) to assess metabolic toxicity (MTT assay, CYP450 inhibition).

- In Vivo Models : Administer graded doses (10–100 mg/kg) in rodent studies to evaluate acute oral toxicity (LD₅₀) and histopathological changes .

Q. What methodologies are suitable for evaluating the environmental impact of this compound?

- Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure microbial degradation in aqueous systems.

- Bioaccumulation Potential : Calculate logP (predicted ~2.1) to estimate lipophilicity and environmental persistence .

Q. How can researchers resolve contradictory data in stability or toxicity studies?

- Statistical Modeling : Apply multivariate analysis (e.g., PCA) to identify outlier variables.

- Interlaboratory Validation : Cross-validate results using standardized protocols (e.g., ICH guidelines) .

Q. What computational tools can predict interactions between this impurity and biological targets?

- Molecular Docking : Use AutoDock Vina to simulate binding to EGFR (a target of Afatinib).

- QSAR Models : Train models on structural analogs to predict absorption/distribution properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.